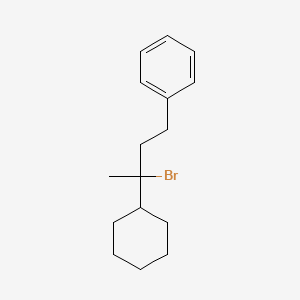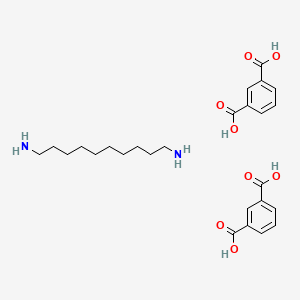
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two amide groups attached to a central propane backbone, with each amide group further substituted with two 2-ethylhexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide typically involves the reaction of propanediamine with 2-ethylhexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Dissolution of propanediamine in an appropriate solvent such as dichloromethane.
- Addition of 2-ethylhexyl isocyanate dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete conversion.
- Purification of the product using techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the 2-ethylhexyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl-substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound can be used as a model molecule to study the interactions between amides and biological macromolecules such as proteins and nucleic acids.
Medicine: Research is being conducted to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules.
Industry: It is used as a plasticizer in the production of polymers and as a stabilizer in the formulation of lubricants and coatings.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with metal ions, forming stable coordination complexes. These complexes can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound can interact with proteins and enzymes, potentially affecting their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the propanediamide backbone in N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide provides it with distinct chemical and physical properties compared to its analogs with longer carbon chains. This structural difference can influence its reactivity, solubility, and interaction with other molecules.
Propiedades
Número CAS |
823807-37-0 |
|---|---|
Fórmula molecular |
C35H70N2O2 |
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(2-ethylhexyl)propanediamide |
InChI |
InChI=1S/C35H70N2O2/c1-9-17-21-30(13-5)26-36(27-31(14-6)22-18-10-2)34(38)25-35(39)37(28-32(15-7)23-19-11-3)29-33(16-8)24-20-12-4/h30-33H,9-29H2,1-8H3 |
Clave InChI |
DHZUEZRUZHEPGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)



![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)

![2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14223637.png)


